3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole
Description
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
3-piperidin-4-yl-5-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2 |
InChI Key |
VGJMPQHDEXSBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. The yields of the target product can range from 55% to 92%, depending on the specific reaction conditions and reagents used .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity of the product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with biological membranes and proteins effectively. The piperidine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Isoxazole Substituents
Key Compounds :
- CMPI (3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole): Structural Differences: Replaces the trifluoromethyl group with a chlorophenyl-pyrazole moiety. Mechanistic Insight: Binds to a distinct site compared to NS9283, another nAChR PAM, highlighting the role of substituent positioning in receptor subtype selectivity .
- 3-Methyl-5-(piperidin-4-yl)isoxazole Hydrochloride: Structural Differences: Lacks the trifluoromethyl group, substituted with a methyl group.
Table 1: Substituent Effects on Receptor Binding
| Compound | Substituents | Key Biological Targets | Affinity/Potency | Reference |
|---|---|---|---|---|
| 3-(Piperidin-4-yl)-5-(CF₃)isoxazole | CF₃, piperidine | nAChRs, 5-HT receptors (hypothesized) | Under investigation | [1], [4] |
| CMPI | Chlorophenyl-pyrazole, piperidine | (α4)3(β2)2 nAChR | High selectivity | [2], [5] |
| 3-Methyl-5-(piperidin-4-yl)isoxazole | Methyl, piperidine | Not reported | Likely lower than CF₃ analog | [12] |
Analogues with Modified Linker Lengths
Key Findings :
- Benzo[d]isoxazole Derivatives (e.g., 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole): Structural Differences: Incorporates a fused benzene ring and fluorine atom. Biological Activity: Demonstrates high affinity for D2, 5-HT1A, and 5-HT2A receptors. Elongating the linker from three to four carbons improved D2/5-HT1A binding but reduced 5-HT2A affinity .
Table 2: Linker Length Impact on Receptor Affinity
| Compound | Linker Length | D2 Receptor (Ki) | 5-HT1A (Ki) | 5-HT2A (Ki) | Reference |
|---|---|---|---|---|---|
| 9c (Three-carbon linker) | 3 carbons | 12 nM | 8 nM | 15 nM | [1] |
| 9d (Four-carbon linker) | 4 carbons | 6 nM | 4 nM | 25 nM | [1] |
Analogues with Heterocyclic Variations
Key Compounds :
3-(4-Bromophenyl)-5-(5-(trifluoromethoxy)pyridin-2-yl)isoxazole (5f) :
- Structural Differences : Substituted with bromophenyl and trifluoromethoxy-pyridine groups.
- Synthesis : Prepared via cyclocondensation, yielding 224 mg (80%) without purification, suggesting robust synthetic accessibility .
- Implications : The bromophenyl group may enhance π-π stacking in receptor binding compared to the piperidine moiety .
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole Derivatives (e.g., 3z) :
Role of Trifluoromethyl Group
- Metabolic Stability: The trifluoromethyl group in 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole likely enhances resistance to oxidative metabolism compared to non-fluorinated analogues like 3-methyl-5-(piperidin-4-yl)isoxazole .
- Binding Affinity : Trifluoromethyl’s electronegativity may strengthen hydrophobic interactions with receptor pockets, as seen in COX-2 inhibitors like celecoxib derivatives .
Biological Activity
3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, an isoxazole ring, and a trifluoromethyl group. These structural components contribute to its chemical reactivity and biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C8H10F3N2O |
| Molecular Weight | 202.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | [not specified] |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The trifluoromethyl group can be introduced via nucleophilic substitution methods.
The choice of reagents and reaction conditions significantly influences the yield and purity of the final product.
Antibacterial and Antifungal Properties
Preliminary studies have suggested that this compound exhibits notable antibacterial and antifungal properties. In vitro assays have demonstrated its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings indicate a potential therapeutic application in treating infections caused by resistant strains.
The mechanism behind the biological activity of this compound is thought to involve interactions with specific molecular targets within microbial cells. The trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes.
Study on TLR7 Agonist Activity
A study evaluated the agonist activity of compounds related to isoxazole derivatives on the HEK293 cell line cotransfected with the hTLR7 gene. The results showed that certain derivatives exhibited significant agonist activity with EC50 values ranging from 7.8 to 25.3 μM. This suggests that modifications on the piperidine ring can enhance biological activity .
Cytokine Secretion Induction
Further investigations into cytokine secretion revealed that compounds derived from similar scaffolds induced the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in human peripheral blood mononuclear cells (PBMCs). This indicates a potential role in modulating immune responses .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other compounds in the isoxazole class:
| Compound | Activity | EC50 (μM) |
|---|---|---|
| This compound | Antibacterial, TLR7 Agonist | 21.4 |
| Isoxazolo[5,4-d]pyrimidine derivatives | TLR7 Agonist | 16.4 - 25.3 |
| Benzoylpiperidine derivatives | Anticancer | IC50: 7.9 - 92 |
This table illustrates that while this compound shows promising activity, other derivatives may exhibit superior potency in specific assays.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole, and how do reaction conditions influence yield and purity?
- Answer : The synthesis of trifluoromethyl-substituted isoxazoles often employs cyclocondensation reactions using β-nitroenones or chalcones as precursors. For example, a metal-free method using CFSONa as the –CF source and tBuONO as an oxidant achieved high yields (e.g., 99% for a related compound) under mild conditions (50°C in DME) . Flash column chromatography (e.g., SiO, hexane:ethyl acetate gradients) is critical for purification, ensuring >97% enantiomeric excess in chiral derivatives . Key factors include solvent choice, temperature control, and stoichiometric ratios of reagents to minimize side reactions.
Q. How can structural characterization of this compound be optimized using spectroscopic and computational methods?
- Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming regiochemistry and fluorine substitution. For example, ¹⁹F NMR can distinguish trifluoromethyl environments . FTIR identifies functional groups (e.g., isoxazole C=N stretching at ~1600 cm⁻¹), while HRMS validates molecular mass. Computational tools like DFT (density functional theory) aid in predicting electronic properties and verifying experimental data (e.g., Hirshfeld surface analysis for crystal packing interactions) .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial or anticancer activity?
- Answer : Standard protocols include:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
- Anticancer : MTT assays on cell lines (e.g., MCF-7 for breast cancer). Derivatives with –CF groups showed IC values as low as 2.63 μM, 8-fold more potent than non-fluorinated analogs .
- Controls : Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent-only blanks.
Advanced Research Questions
Q. How does the trifluoromethyl group influence binding affinity in enzyme inhibition studies?
- Answer : The –CF group enhances hydrophobicity and electron-withdrawing effects, improving interactions with enzyme active sites. For example, 3-(4-chlorophenyl)isoxazole derivatives with –CF showed uncompetitive inhibition of glutathione reductase (GR) with K = 0.011 μM, compared to non-fluorinated analogs (K > 0.1 μM) . Molecular docking reveals –CF stabilizes π-π stacking or hydrogen bonds in catalytic pockets .
Q. What strategies address contradictions in biological activity data across structurally similar analogs?
- Answer : Discrepancies (e.g., varying IC values) may arise from substituent positioning or assay conditions. Mitigation steps:
- SAR Analysis : Compare analogs (e.g., 3- vs. 5-substituted isoxazoles) to identify critical pharmacophores.
- Assay Standardization : Use identical cell lines/passage numbers and enzyme batches. For instance, GR inhibition by 5-(4-fluorophenyl)isoxazole (IC = 0.112 mM) vs. 3-(4-fluorophenyl)isoxazole (IC = 0.126 mM) highlights positional sensitivity .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer screens) .
Q. Can this compound serve as a radiotracer for imaging studies, and what labeling methods are feasible?
- Answer : Yes, via isotopic labeling (e.g., C) at the piperidine or isoxazole moiety. A celecoxib analog with C-methylsulfonyl groups was synthesized for COX-2 imaging, demonstrating the feasibility of similar strategies for in vivo tracking . Key steps:
- Radiosynthesis : Use [C]CHI in nucleophilic substitution reactions under anhydrous conditions.
- Validation : Assess radiochemical purity (>95%) via HPLC and in vivo stability in model organisms.
Methodological Considerations
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Answer : Iridium-catalyzed asymmetric amination enables >97% enantiomeric excess (e.g., (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-3-(trifluoromethyl)isoxazole) . Chiral auxiliaries (e.g., Evans oxazolidinones) or enzyme-mediated resolutions (e.g., lipases) are alternatives. SFC (supercritical fluid chromatography) is recommended for analyzing enantiopurity .
Q. What computational tools predict the pharmacokinetic and toxicity profiles of this compound?
- Answer : Use ADMET prediction software (e.g., SwissADME, ProTox-II) to estimate parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
